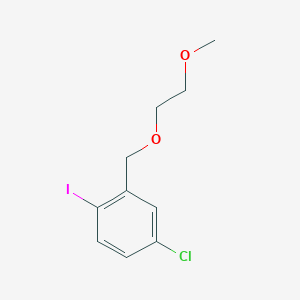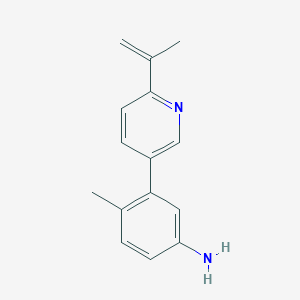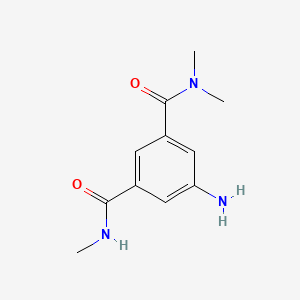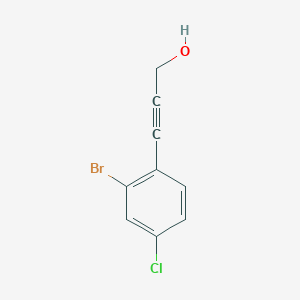
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline derivatives followed by carboxylation. One common method is the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then carboxylated using carbon dioxide under high pressure and temperature conditions. Another approach involves the use of chiral catalysts to ensure the production of the (S)-enantiomer specifically.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and carboxylation reactors allows for efficient large-scale production. Additionally, the implementation of chiral resolution techniques ensures the purity and enantiomeric excess of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets such as enzymes or receptors. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid group, limiting its functionalization potential.
2,3-Dihydroquinoline-4-carboxylic acid: Partially saturated, but with different reactivity and applications.
Uniqueness
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a chiral center, a partially saturated quinoline ring, and a carboxylic acid functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(4S)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
LHJKXHUFXRHBBQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1CNC2=CC=CC=C2[C@H]1C(=O)O |
Kanonische SMILES |
C1CNC2=CC=CC=C2C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



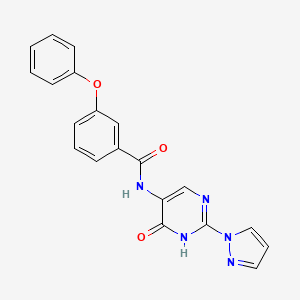
![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
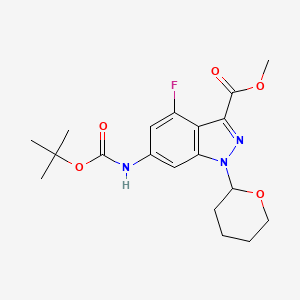
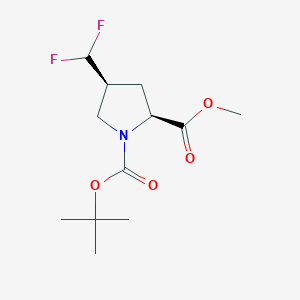

![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
